[2-[4-[5-(4-Methoxyphenyl)triazol-1-yl]phenyl]-2-oxoethyl] 3-iodobenzoate
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Overview
Description
The compound is a complex organic molecule that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a phenyl ring, which is further attached to an oxoethyl group and a 3-iodobenzoate group. The presence of the methoxyphenyl group suggests that this compound may have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The triazole ring, phenyl rings, and oxoethyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions with electrophiles at the C-5 position . The other functional groups present in the molecule would also be expected to participate in their typical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase the compound’s molecular weight and polarizability .Scientific Research Applications
Synthesis and Enzymatic Potential
- Cholinesterase Inhibitors : Research conducted by Arfan et al. (2018) explored the synthesis of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, demonstrating excellent cholinesterase inhibitory potential. This study showcases the enzymatic potential of new triazoles, highlighting their significance in treating diseases related to the cholinergic system, such as Alzheimer's (Arfan et al., 2018).
Structural and Interaction Analysis
- π-Hole Tetrel Bonding Interactions : Ahmed et al. (2020) reported on the synthesis and characterization of triazole derivatives, emphasizing the role of π-hole tetrel bonding interactions. This study contributes to understanding molecular interactions and the development of novel materials with specific properties (Ahmed et al., 2020).
Antimicrobial and Anti-proliferative Activities
- Antimicrobial Activities : Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and tested them for antimicrobial activities. Some compounds showed good or moderate activities against various microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular Docking and EGFR Inhibition
- EGFR Inhibitors : Karayel's study (2021) on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provided insights into the mechanism behind their anti-cancer properties through molecular docking studies. This research is vital for the development of targeted cancer therapies (Karayel, 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit a variety of medicinal actions, ranging from anti-tubercular action to protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds with similar structures have been shown to affect a wide range of biochemical pathways, particularly those involved in the mechanism of diseases such as diabetes, obesity, and cancer .
Pharmacokinetics
The s-alkylation of 4-(4-methoxyphenyl)-5-phenyl-4h-1,2,4-triazole-3-thiol was carried out using 2-bromo-1-phenylethanone in dmf in the presence of cs2co3 at room temperature . This could potentially impact the compound’s bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological effects .
Action Environment
The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structural features of the compound.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of [2-[4-[5-(4-Methoxyphenyl)triazol-1-yl]phenyl]-2-oxoethyl] 3-iodobenzoate is not well-defined. It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[2-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-2-oxoethyl] 3-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18IN3O4/c1-31-21-11-7-16(8-12-21)22-14-26-27-28(22)20-9-5-17(6-10-20)23(29)15-32-24(30)18-3-2-4-19(25)13-18/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDNIAVCZYSXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)COC(=O)C4=CC(=CC=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18IN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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